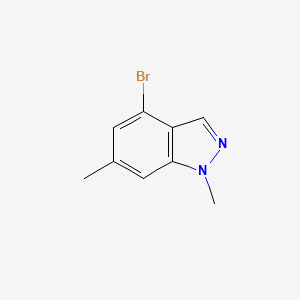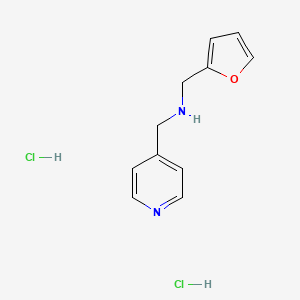![molecular formula C11H24Cl2N2O B6350703 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% CAS No. 6333-22-8](/img/structure/B6350703.png)
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a research chemical . It has the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves the organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal . The reaction profile, particularly the selectivity for the formation of mono- and bis-condensation products, is crucial for obtaining a high yield of the desired product . The product can be isolated in a 90% yield as a dark crystalline solid .Molecular Structure Analysis
The molecular structure of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride can be represented by the formula C11H24Cl2N2O . Its average mass is 271.227 Da and its monoisotopic mass is 270.126556 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride include the condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal . The reaction is organocatalyzed and results in the removal of methanol produced during the reaction .Scientific Research Applications
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% has a variety of applications in scientific research. It has been used as a reagent in biochemical and physiological studies, as a tool in analytical methods, and as a starting material in the synthesis of other compounds. In biochemical studies, it has been used to study the binding of proteins to other molecules, as well as to study the structure and function of enzymes. In analytical methods, it has been used to detect and quantify compounds in a variety of samples. In synthesis, it has been used to synthesize a variety of compounds, including pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to other molecules and thus altering their structure and function. It is also believed that the compound can interact with enzymes, altering their activity and thus affecting the biochemical pathways in which they participate.
Biochemical and Physiological Effects
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% has been studied for its effects on biochemical and physiological processes. In biochemical studies, it has been found to bind to proteins, altering their structure and function. In physiological studies, it has been found to affect the activity of enzymes, which can in turn affect the activity of biochemical pathways.
Advantages and Limitations for Lab Experiments
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to use in a variety of experiments. It is also relatively stable and can be stored for long periods of time without decomposition. However, the compound is not without its limitations. It is toxic and should be handled with caution. Additionally, it is not as widely available as some other compounds, making it more difficult to obtain in some cases.
Future Directions
There are a number of potential future directions for research involving 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. Additionally, further studies into its toxicity and safety profile could be conducted. Finally, research into its potential therapeutic applications could be explored, as the compound could have potential uses in the treatment of certain diseases and conditions.
Synthesis Methods
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% is prepared using a two-step synthesis process. The first step involves the reaction of dimethylamine and 2,5-dimethylcyclopentanone, which produces 2,5-bis(dimethylamino)methylcyclopentanone. The second step involves the reaction of 2,5-bis(dimethylamino)methylcyclopentanone with hydrochloric acid to produce the desired product, 2,5-bis[(dimethylamino)methyl]cyclopentanone dihydrochloride.
properties
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOJSIGRNIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)



![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)






amine dihydrochloride](/img/structure/B6350706.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)